N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Coupling Reactions: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Amidation: The final step involves the formation of the phenylacetamide moiety through an amidation reaction between the benzimidazole derivative and phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of functional materials, such as dyes, catalysts, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 5-methylbenzimidazole share structural similarities with N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide.
Phenylacetamide Derivatives: Compounds like N-phenylacetamide and N-(3-phenylpropyl)acetamide are structurally related due to the presence of the phenylacetamide moiety.
Uniqueness
This compound is unique due to its specific combination of the benzimidazole core with a phenyl group and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-10-11-19-20(12-15)25-22(24-19)17-8-5-9-18(14-17)23-21(26)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBWOASQJFCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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